4-(4-Butoxy-3-methylbenzoyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-Butoxy-3-methylbenzoyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butoxy-3-methylbenzoyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrrol-2-one Core: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Butoxy and Methylbenzoyl Groups: This can be achieved through Friedel-Crafts acylation reactions using appropriate acyl chlorides and catalysts.
Addition of the tert-Butylphenyl Group: This step may involve a Grignard reaction or other organometallic coupling reactions.
Attachment of the Morpholinyl Propyl Group: This is usually done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-Butoxy-3-methylbenzoyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
4-(4-Butoxy-3-methylbenzoyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties make it suitable for use in the development of new materials with specific characteristics.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of 4-(4-Butoxy-3-methylbenzoyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylboronic Acid: This compound shares the tert-butylphenyl group but differs in its overall structure and functional groups.
Avobenzone: This compound has a similar aromatic structure but is used primarily as a sunscreen agent.
Uniqueness
4-(4-Butoxy-3-methylbenzoyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C33H44N2O5 |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-tert-butylphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H44N2O5/c1-6-7-19-40-27-14-11-25(22-23(27)2)30(36)28-29(24-9-12-26(13-10-24)33(3,4)5)35(32(38)31(28)37)16-8-15-34-17-20-39-21-18-34/h9-14,22,29,36H,6-8,15-21H2,1-5H3/b30-28+ |
InChI Key |
PWWOIDQTPBRTJY-SJCQXOIGSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)/O)C |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)O)C |
Origin of Product |
United States |
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